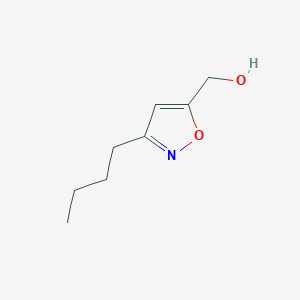
(3-Butyl-1,2-oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Butyl-1,2-oxazol-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanol is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of enzymes involved in key metabolic pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that (3-Butyl-1,2-oxazol-5-yl)methanol possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines. In addition, it has been tested for its potential use as a plant growth regulator, and has been shown to enhance plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its relatively simple synthesis method. In addition, it has been shown to possess a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using (3-Butyl-1,2-oxazol-5-yl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of (3-Butyl-1,2-oxazol-5-yl)methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its biological activities and potential applications. Another potential direction is the development of new derivatives of (3-Butyl-1,2-oxazol-5-yl)methanol with enhanced biological activities. In addition, further studies on its potential use as a plant growth regulator may lead to the development of new strategies for enhancing crop yield.
Méthodes De Synthèse
The synthesis method of (3-Butyl-1,2-oxazol-5-yl)methanol involves the reaction of butylamine with glyoxal in the presence of sodium hydroxide. This reaction results in the formation of (3-Butyl-1,2-oxazol-5-yl)methanol, which can be purified through recrystallization.
Applications De Recherche Scientifique
(3-Butyl-1,2-oxazol-5-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, it has been shown to possess antifungal, antibacterial, and antitumor activities. In material science, it has been used as a precursor for the synthesis of various polymers. In agricultural chemistry, it has been tested for its potential use as a plant growth regulator.
Propriétés
Numéro CAS |
14633-18-2 |
|---|---|
Nom du produit |
(3-Butyl-1,2-oxazol-5-yl)methanol |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
Clé InChI |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
SMILES canonique |
CCCCC1=NOC(=C1)CO |
Synonymes |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



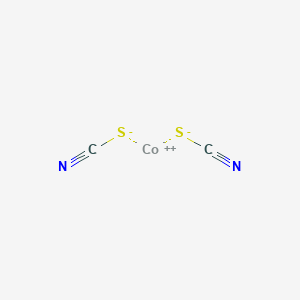
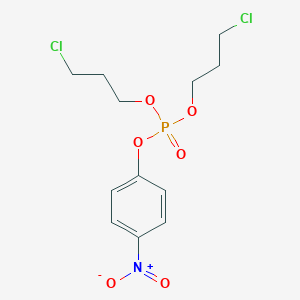
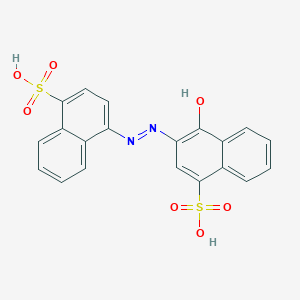
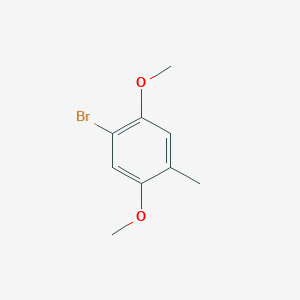
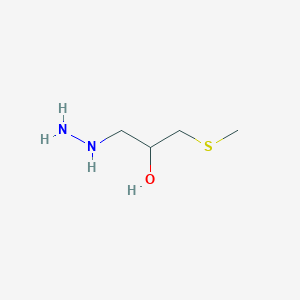
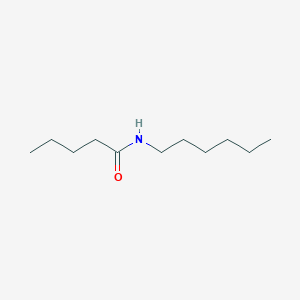
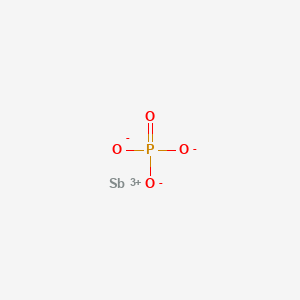
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
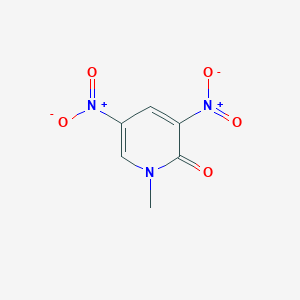
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
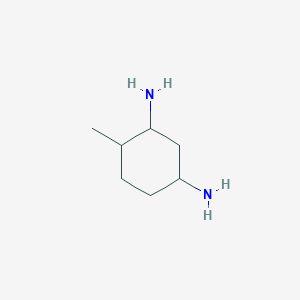

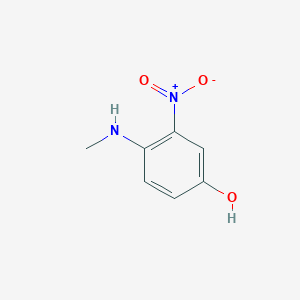
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)